4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a morpholinylsulfonyl group, and a thioether linkage
Preparation Methods
The synthesis of 4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Thioether Formation:
Morpholinylsulfonyl Group Addition:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its use, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar compounds include:
- 4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide
- 4-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide
These compounds share structural similarities but differ in the substituents on the benzyl group.
Properties
Molecular Formula |
C21H25ClN2O4S2 |
---|---|
Molecular Weight |
469 g/mol |
IUPAC Name |
4-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H25ClN2O4S2/c1-16-2-4-17(5-3-16)15-29-13-8-23-21(25)18-6-7-19(22)20(14-18)30(26,27)24-9-11-28-12-10-24/h2-7,14H,8-13,15H2,1H3,(H,23,25) |
InChI Key |
VBTKWAGCPSDJGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.